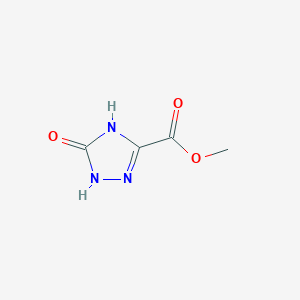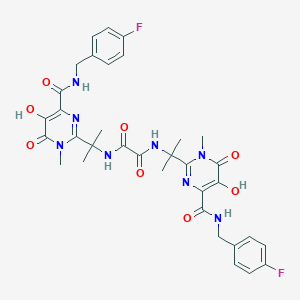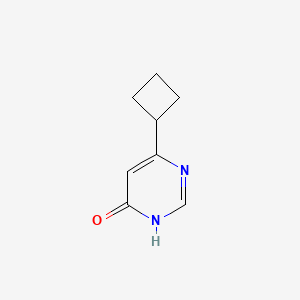![molecular formula C13H25N3O B1461244 2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 1019379-61-3](/img/structure/B1461244.png)
2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one, commonly referred to as AMPE, is an organic compound with a wide range of applications in the scientific research field. Its versatility in chemical synthesis and its physiological effects make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Derivatives and Pharmacological Properties : A study by Vardanyan (2018) discusses the synthesis methods, pharmacological properties, and the use of derivatives of piperidines, including compounds related to "2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one" (Vardanyan, 2018).
Chemical Properties and Applications
Antibacterial Activity : Merugu et al. (2010) conducted research on the synthesis of piperidine-containing compounds and their antibacterial activity, indicating potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Building Blocks for Crown Ethers : Nawrozkij et al. (2014) developed a convenient method for synthesizing piperidine-decorated crown ethers, showcasing the compound's utility in creating functionalized ethers (Nawrozkij et al., 2014).
Medicinal Chemistry and Drug Development
Asymmetric Synthesis : Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, highlighting the compound's significance in the development of chiral pharmaceuticals (Froelich et al., 1996).
Cytotoxic Studies and Docking Studies : Govindhan et al. (2017) synthesized and characterized a compound related to "this compound," focusing on its cytotoxic properties and potential pharmaceutical applications (Govindhan et al., 2017).
Material Science and Engineering
- Corrosion Inhibition : A study by Das et al. (2017) explored the use of piperidine derivatives in the inhibition of corrosion on mild steel, demonstrating the compound's utility in materials science (Das et al., 2017).
Chemistry and Molecular Synthesis
Synthesis of Tertiary Amino Alcohols : Hakobyan et al. (2020) researched the aminomethylation of piperidine derivatives, leading to the formation of tertiary amino alcohols, a crucial process in organic synthesis (Hakobyan et al., 2020).
Piperidine Derivatives in Seawater Corrosion : Research by Raj and Rajendran (2013) investigated the effectiveness of piperidine derivatives in preventing brass corrosion in seawater, emphasizing the compound's role in marine applications (Raj & Rajendran, 2013).
Chiral Building Block for Alkaloid Synthesis : Toyooka et al. (1999) developed a 2-piperidone type chiral building block for synthesizing 3-piperidinol alkaloids, underscoring its importance in creating complex organic molecules (Toyooka et al., 1999).
Propiedades
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-9-12-5-4-6-15(10-12)11-13(17)16-7-2-1-3-8-16/h12H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWFNNVZSPHPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)




![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)